molecular formula C13H16O5 B1400226 1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-51-0

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400226
M. Wt: 252.26 g/mol
InChI Key: FSNILDWWEOTKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as PMK glycidate, is a chemical compound that is commonly used in the synthesis of MDMA (3,4-methylenedioxymethamphetamine) and other related substances. The compound is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. Due to its use in the production of illegal drugs, PMK glycidate has received significant attention from law enforcement agencies and regulatory bodies around the world.

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrazole Chalcones Synthesis and Evaluation : The compound has been used in the synthesis of a novel series of pyrazole chalcones, showing anti-inflammatory, antioxidant, and antimicrobial activities. These compounds demonstrate potential for future drug discovery due to their promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at various concentrations (Bandgar et al., 2009).

  • Degradation Mechanisms in Lignin Substructure : It was involved in studies on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by the laccase of Coriolus versicolor. These studies help in understanding the biochemical degradation processes of lignin, a major component in the cell walls of plants (Kawai et al., 1988).

  • Chalcone Derivatives for Anti-inflammatory Agents : Used in the synthesis of chalcone derivatives for potential anti-inflammatory applications. This involves the reaction of the compound with other chemical entities to produce derivatives evaluated for their anti-inflammatory activity (Rehman et al., 2022).

Material Science and Organic Chemistry

  • Baeyer-Villiger Oxidation Studies : A study investigated the use of the compound in Baeyer–Villiger oxidation and aromatic ring hydroxylation, highlighting its role in organic synthesis and material science. This research contributes to the understanding of organic peracid oxidation mechanisms (Gambarotti & Bjørsvik, 2015).

  • Synthesis of Ferrocenyl Dioxolane Complex : The compound was used in the synthesis of a bis-ferrocenyl 1,3-dioxolane complex, which has implications in the field of organometallic chemistry (Ahumada et al., 2013).

  • Polymerization and Thermal Degradation Studies : Involved in the polymerization and characterization of specific polymers, offering insights into the field of polymer science and stability (Coskun et al., 1998).

properties

IUPAC Name

1-(2,6-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-4-3-5-11(16-2)13(10)9(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNILDWWEOTKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.